molecular formula C8H14FN B12273437 Endo-3-fluoro-9-azabicyclo[3.3.1]nonane

Endo-3-fluoro-9-azabicyclo[3.3.1]nonane

Cat. No.: B12273437
M. Wt: 143.20 g/mol
InChI Key: ZELMZWZXYGWLCK-IEESLHIDSA-N
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Description

Endo-3-fluoro-9-azabicyclo[331]nonane is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-3-fluoro-9-azabicyclo[3.3.1]nonane typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This reaction is carried out under controlled conditions to ensure the desired this compound is obtained efficiently.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

Endo-3-fluoro-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Endo-9-azabicyclo[3.3.1]nonan-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of endo-3-fluoro-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Endo-3-fluoro-9-azabicyclo[3.3.1]nonane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

(1R,5S)-3-fluoro-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2/t6?,7-,8+

InChI Key

ZELMZWZXYGWLCK-IEESLHIDSA-N

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)F

Canonical SMILES

C1CC2CC(CC(C1)N2)F

Origin of Product

United States

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